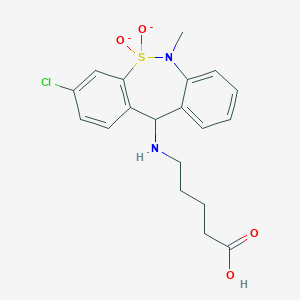

MC(5) tianeptine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

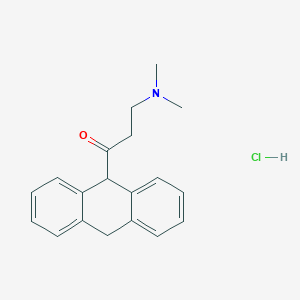

Tianeptine is an atypical antidepressant with a unique mechanism of action. Recently, it has been reported that its major metabolite, compound MC5 , possesses pharmacological activity similar to that of the parent drug . Tianeptine is known for its antidepressant effects and its potential impact on neuronal dendrites .

科学的研究の応用

Pharmacokinetic Studies

Tianeptine and its active metabolite MC5 have been studied for their pharmacokinetics in rats . The study aimed to investigate the pharmacokinetics of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug as well as the metabolic ratio of MC5 in rats . The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively .

Metabolic Studies

The hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . Mass spectrometric analysis of rat bile indicated that tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .

Antidepressant Effects

Tianeptine is an effective antidepressant with a previously unknown mechanism of action . It has been reported that tianeptine is a full agonist at the mu opioid receptor (MOR) . The acute and chronic antidepressant-like behavioral effects of tianeptine in mice require MOR .

Analgesic Effects

Tianeptine also produces many opiate-like behavioral effects such as analgesia . However, it does not lead to tolerance or withdrawal .

Behavioral Studies

The primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . Mice were given a 1 h pre-injection habituation to the open field and then assessed for 3 h post-injection .

Drug Development

These results point to the possibility that MOR and its downstream signaling cascades may be novel targets for antidepressant drug development .

作用機序

Target of Action

MC(5) Tianeptine, also known as Tianeptine MC(5), primarily targets the mu-type opioid receptor (MOR) . The MOR is currently being studied as an effective target for antidepressant therapies . Additionally, it has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .

Mode of Action

Tianeptine acts as a full agonist at the MOR . This means it binds to this receptor and produces a maximal response, thereby stimulating the receptor’s function. It also modulates glutamate receptor activity, specifically AMPA receptors and NMDA receptors, and affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity .

Biochemical Pathways

Tianeptine appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . It also modestly enhances the mesolimbic release of dopamine and potentiates CNS D2 and D3 receptors .

Pharmacokinetics

The major metabolic pathway of tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The activation of MOR and modulation of glutamate receptors by tianeptine result in its antidepressant and anxiolytic effects . It is effective in reducing depressive symptoms in mild to severe major depressive disorder and also alleviates anxious symptoms associated with depression . Furthermore, tianeptine has protective properties and inhibits M1 polarization, thus attenuating the production of inflammatory mediators .

Action Environment

The action, efficacy, and stability of MC(5) Tianeptine can be influenced by various environmental factors. Furthermore, the hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 .

Safety and Hazards

特性

IUPAC Name |

5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUMTPUPRWXCTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104732-22-1 |

Source

|

| Record name | Tianeptine MC(5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)